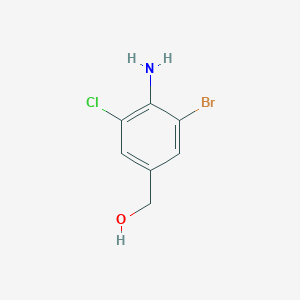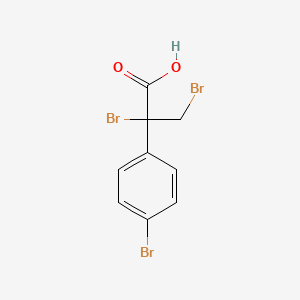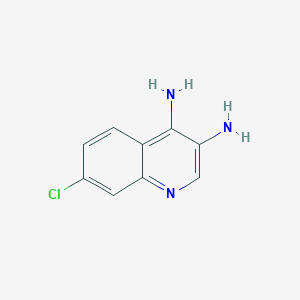
7-Chloroquinoline-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloroquinoline-3,4-diamine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines and their derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinoline-3,4-diamine typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with appropriate amines. One common method involves the reaction of 4,7-dichloroquinoline with o-phenylenediamine under reflux conditions in a suitable solvent like ethanol . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps like condensation, cyclization, hydrolysis, decarboxylation, and chlorination . The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 7-Chloroquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic aromatic substitution reactions are common, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Amines, thiols, or other nucleophiles in solvents like ethanol or dimethylformamide (DMF).
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
7-Chloroquinoline-3,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Industry: Utilized in the development of insecticidal agents against vectors of malaria and dengue.
Mechanism of Action
The mechanism of action of 7-Chloroquinoline-3,4-diamine involves its interaction with various molecular targets. In antimalarial applications, it interferes with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and parasite death . In anticancer applications, it may induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
4,7-Dichloroquinoline: A precursor in the synthesis of 7-Chloroquinoline-3,4-diamine.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial drug with structural similarities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its dual amine groups enhance its reactivity and potential for forming diverse derivatives with varied applications .
Properties
Molecular Formula |
C9H8ClN3 |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
7-chloroquinoline-3,4-diamine |
InChI |
InChI=1S/C9H8ClN3/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H,11H2,(H2,12,13) |
InChI Key |
LFFPXWYOCOMCOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Cl)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Bis(trifluoromethyl)benzo[d]thiazole](/img/structure/B12827184.png)
![3-Ethynyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12827191.png)
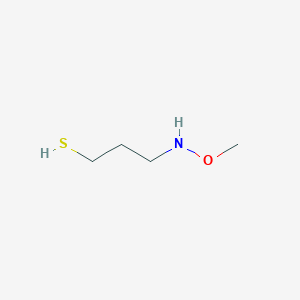
![(4S,7R,8S,9S,13Z,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione](/img/structure/B12827223.png)

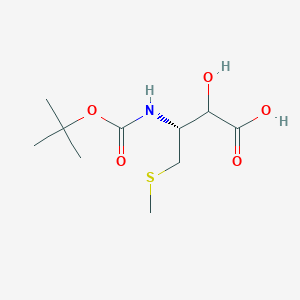
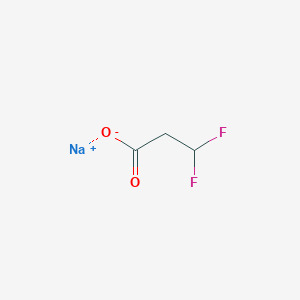
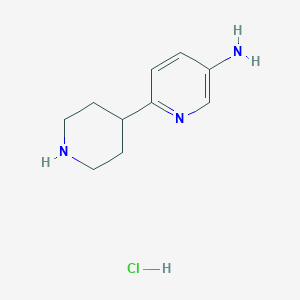
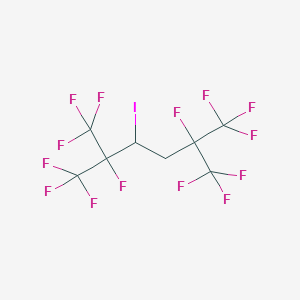
![2-Methyl-8,8a-dihydro-5,8-methanoimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B12827247.png)
